molecular formula C18H19ClN2O4S2 B2811348 Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921797-67-3

Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2811348
CAS No.: 921797-67-3
M. Wt: 426.93
InChI Key: QYNKQUYCLSGMKQ-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:

  • 6-acetyl group: Enhances lipophilicity and influences conformational flexibility of the saturated pyridine ring.
  • Ethyl ester at position 3: A common functional group in prodrug design to improve bioavailability .

The compound shares structural homology with antitubulin and antimicrobial agents, though its specific biological activity remains underexplored in the provided evidence. Its synthesis likely involves multi-step procedures, including cyclization and coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 6-acetyl-2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S2/c1-3-25-18(24)16-12-6-7-21(10(2)22)9-13(12)27-17(16)20-15(23)8-11-4-5-14(19)26-11/h4-5H,3,6-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNKQUYCLSGMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(2-(5-chlorothiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name provides insight into its structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₆ClN₂O₃S
  • Molecular Weight : 268.34 g/mol

The structural complexity of this compound suggests multiple sites for potential biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar thieno[2,3-c]pyridine structures exhibit significant antimicrobial properties. For instance:

  • Mechanism : The thienopyridine moiety is believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity.
  • Case Study : A study demonstrated that derivatives of thienopyridines showed promising activity against Gram-positive and Gram-negative bacteria, suggesting potential efficacy for Ethyl 6-acetyl derivatives as antimicrobial agents .

Anticancer Activity

Ethyl 6-acetyl derivatives have been investigated for their anticancer properties:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study : In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values for these compounds were reported in the low micromolar range .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are noteworthy:

  • Mechanism : It is hypothesized that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Case Study : In vivo studies in animal models have shown reduced edema and inflammatory markers following administration of thienopyridine derivatives .

Pharmacokinetics

Understanding the pharmacokinetics of Ethyl 6-acetyl is crucial for evaluating its therapeutic potential:

ParameterValue
SolubilitySoluble in organic solvents
BioavailabilityModerate (dependent on formulation)
MetabolismHepatic (CYP450 involvement)
Half-lifeApproximately 4 hours

Safety and Toxicology

Preliminary toxicological assessments indicate that Ethyl 6-acetyl derivatives exhibit a favorable safety profile at therapeutic doses. However, further studies are necessary to assess long-term effects and potential toxicity.

Comparison with Similar Compounds

Core Heterocycle Modifications

  • Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (CAS 5936-58-3): Similarity: 0.86 . Key Differences: Replaces the 5-chlorothiophen acetamido group with a Boc-protected amino group, altering polarity and hydrogen-bonding capacity. Applications: Intermediate in medicinal chemistry for protease inhibitors.
  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (CAS 65416-85-5): Similarity: 0.71 .

Functional Group Variations

  • Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (3e): Structural Features: Substitutes the chlorothiophen acetamido group with a trimethoxyanilino moiety . Biological Activity: Exhibits antitubulin activity (IC₅₀ = 1.2 µM in MCF-7 cells), attributed to the trimethoxyphenyl group’s colchicine-like binding . Synthesis: Purified via flash chromatography (ethyl acetate:petroleum ether), yielding 54% .
  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate: Structural Features: Replaces the tetrahydrothienopyridine core with a dimethylthiophene ring, reducing conformational rigidity . Applications: Antioxidant and anti-inflammatory activities reported (e.g., 80% DPPH scavenging at 100 µg/mL) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
Target Compound C₂₁H₂₂ClN₂O₅S₂ (Inferred) ~489.0 Chlorothiophen acetamido, acetyl Undetermined (hypothesized antitubulin)
3e C₂₀H₂₄N₂O₆S 420.48 Trimethoxyanilino, acetyl Antitubulin (IC₅₀ = 1.2 µM)
Ethyl 6-Boc-2-amino-... (5936-58-3) C₁₆H₂₂N₂O₄S 338.42 Boc-protected amino, ethyl ester Synthetic intermediate
Cephalosporin (21593-23-7) C₁₇H₁₇N₃O₆S₂ 423.46 β-lactam, pyridinylthioacetamido Antibacterial

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer: Multi-step synthesis requires precise control of reaction parameters. For example:

  • Temperature: Maintain 60–80°C during amide coupling to minimize side reactions .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solvation and reaction homogeneity .
  • Reaction Time: Monitor intermediates via thin-layer chromatography (TLC) to terminate reactions at optimal conversion points .
    • Validation: Employ HPLC to assess purity (>95%) and NMR (¹H/¹³C) to confirm structural fidelity at each step .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound during synthesis?

  • Methodological Answer:

  • NMR Spectroscopy: Assign peaks for the 5-chlorothiophene moiety (δ 6.8–7.2 ppm) and tetrahydrothieno-pyridine backbone (δ 2.5–4.0 ppm) to verify regiochemistry .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) matching the theoretical mass (±2 ppm error) .
  • HPLC: Use a C18 column with acetonitrile/water gradients to detect and quantify impurities (<0.5%) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during weighing and reactions to avoid inhalation of fine particulates .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Q. How can researchers elucidate the molecular structure of this compound using crystallographic data?

  • Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethyl acetate/hexane mixtures. Refine data using SHELXTL to resolve bond angles and torsional strain in the tetrahydrothieno-pyridine ring .
  • Validation: Compare experimental bond lengths (e.g., C–S: 1.76 Å) with DFT-optimized models for accuracy .

Advanced Research Questions

Q. How can conflicting data from different synthetic routes be resolved to determine the optimal pathway?

  • Methodological Answer:

  • Systematic Screening: Vary catalysts (e.g., HATU vs. EDCI for amide coupling) and compare yields/purity via DOE (Design of Experiments) .
  • Kinetic Analysis: Use in-situ IR to track reaction progress and identify rate-limiting steps (e.g., acetyl group migration) .
  • Contradiction Resolution: Cross-validate conflicting HPLC/NMR data by spiking reactions with authentic standards .

Q. What strategies are effective in identifying biological targets for this compound given its structural complexity?

  • Methodological Answer:

  • Molecular Docking: Screen against kinase or GPCR libraries using AutoDock Vina, focusing on the chlorothiophene moiety’s π-π stacking potential .
  • SAR Studies: Synthesize analogs (e.g., replacing 5-Cl with 5-F) and assay for activity shifts to pinpoint pharmacophores .
  • Proteomics: Use pull-down assays with biotinylated derivatives to isolate binding partners from cell lysates .

Q. What methodologies address stability challenges of this compound under varying pH and temperature?

  • Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1–13 buffers at 40°C for 48 hours; monitor degradation via UPLC-QTOF to identify labile sites (e.g., ester hydrolysis) .
  • Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (>150°C) to guide storage protocols .

Q. How can computational modeling assist in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer:

  • DFT Calculations: Optimize transition states for acetyl migration or thiophene ring functionalization using Gaussian09 at the B3LYP/6-31G* level .
  • MD Simulations: Simulate solvent effects (e.g., DMSO vs. THF) on reaction energy barriers to predict regioselectivity .

Q. What advanced techniques validate the stereochemical configuration of this compound?

  • Methodological Answer:

  • Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol to resolve enantiomers, if present .
  • Vibrational Circular Dichroism (VCD): Compare experimental and computed spectra to confirm absolute configuration .

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